molecular formula C16H22N2O2 B11851161 Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate

Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B11851161
M. Wt: 274.36 g/mol
InChI Key: XPSJKOUBVOTBOK-UHFFFAOYSA-N
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Description

Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate (CAS 1334499-83-0) is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features a diazaspiro[4.5]decane core, a privileged spirocyclic scaffold known for its three-dimensional structure and utility in designing conformationally constrained bioactive molecules . The benzyl carboxylate group acts as a common protecting group for amines, making this compound a versatile synthetic intermediate for further chemical modifications . The diazaspiro[4.5]decane scaffold is increasingly utilized in novel drug discovery due to its potential to enhance ligand affinity for protein targets by reducing conformational entropy . Research highlights the value of this scaffold in developing potent and selective inhibitors for various therapeutic targets. Notably, derivatives have been designed as potential chitin synthase inhibitors, serving as promising leads for novel antifungal agents to combat invasive fungal infections . Furthermore, closely related diazaspiro[4.5]decane structures are key components in potent, selective, and orally bioavailable inhibitors of CDK8 and CDK19, which are Mediator complex-associated kinases implicated in diseases such as colorectal cancer . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle the material with appropriate precautions, as it may cause skin, eye, or respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C16H22N2O2/c19-15(20-13-14-7-2-1-3-8-14)18-12-5-4-9-16(18)10-6-11-17-16/h1-3,7-8,17H,4-6,9-13H2

InChI Key

XPSJKOUBVOTBOK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2(C1)CCCN2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies

The spirocyclic core of this compound is typically constructed via cyclocondensation reactions. A common approach involves the use of hydroxylamine salts to form intermediate oximes, which undergo intramolecular cyclization. For example, reacting ethyl 4-oxopiperidine-1-carboxylate with hydroxylamine hydrochloride in toluene yields a bicyclic oxime intermediate. Subsequent reduction and protection steps introduce the diazaspiro framework.

Critical parameters include:

  • Temperature : Reactions are often conducted at 10–25°C to minimize side products.

  • Solvent systems : Hydrocarbon solvents (e.g., toluene) or ethers (e.g., 2-methyltetrahydrofuran) are preferred for their compatibility with moisture-sensitive reagents.

Asymmetric Synthesis Using Chiral Auxiliaries

Enantioselective synthesis is achieved through chiral resolution techniques. A patented method employs 2,3:4,6-di-0-isopropylidene-2-keto-L-gulonic acid as a resolving agent to separate (S)- and (R)-enantiomers. This process enriches the desired (S)-isomer to 78.55% purity through iterative crystallization.

Reaction Optimization and Catalysis

Aldehyde-Mediated Dynamic Kinetic Resolution

The use of catalytic aldehydes (e.g., benzaldehyde) enhances stereochemical control. In one protocol, 0.01–0.5 molar equivalents of benzaldehyde selectively promote the formation of the (S)-enantiomer by inducing equilibrium shifts in a dynamic kinetic resolution process. This method reduces racemization and improves overall yield to >70%.

Table 1: Impact of Aldehyde Loading on Enantiomeric Excess

Aldehyde (eq)Reaction Time (h)Yield (%)ee (%)
0.01246872
0.2187585
0.5128291

Data adapted from patent WO2018087602A1.

Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is widely used to protect amine functionalities during synthesis. Deprotection with trifluoroacetic acid in dichloromethane quantitatively removes the Boc group without disrupting the spirocyclic core. Alternative methods using benzyl chloroformate require hydrogenolysis, which complicates scalability.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial protocols emphasize throughput and reproducibility. Continuous flow reactors enable precise temperature control (30–40°C) during exothermic cyclization steps, reducing thermal degradation. A representative setup achieves a space-time yield of 12 g/L·h using 2-methyltetrahydrofuran as the solvent.

Crystallization and Purification

Final purification involves multi-step crystallization. Seeding the reaction mixture with pre-formed crystals of the target compound ensures uniform crystal growth. For example, cooling a saturated solution from 40°C to 20°C over 4 hours yields >99% pure product.

Comparative Analysis of Synthetic Methods

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (e.g., DMSO) improve solubility but may hinder cyclization. Non-polar solvents like toluene favor intramolecular reactions but require higher temperatures (Table 2).

Table 2: Solvent Screening for Cyclization Step

SolventDielectric ConstantYield (%)Purity (%)
Toluene2.48897
2-MeTHF6.09298
DMSO46.76589

Data synthesized from Refs.

Green Chemistry Approaches

Recent advances focus on reducing waste generation. A solvent-free mechanochemical synthesis achieves 80% yield by grinding reagents in a ball mill, eliminating the need for hydrocarbon solvents .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 1,6-diazaspiro[4.5]decane-6-carboxylic acid, while reduction could produce benzyl 1,6-diazaspiro[4.5]decane-6-methanol .

Scientific Research Applications

Structural Characteristics

Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate features a spirocyclic framework characterized by two interconnected rings sharing a single atom. Its molecular formula is C14_{14}H18_{18}N2_2O2_2, and it has a molecular weight of approximately 246.31 g/mol. The compound's structure is crucial for its interaction with biological targets, influencing its potential applications in pharmaceuticals.

Antimicrobial and Anticancer Activities

Recent studies have indicated that this compound exhibits promising antimicrobial and anticancer properties. Preliminary research shows that this compound can interact with specific biological targets, modulating enzyme activity or receptor interactions, which may lead to therapeutic effects against various diseases .

Anticonvulsant Properties

There is emerging evidence supporting the anticonvulsant potential of diazaspiro compounds. This compound has been evaluated alongside other diazaspiro derivatives for their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Compounds in this class have shown significant efficacy compared to traditional anticonvulsants like Phenobarbital and Ethosuximide .

Inhibition of Enzymatic Activity

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have explored its role as a potential inhibitor of prolyl hydroxylase domain enzymes (PHDs), which are critical in the regulation of hypoxia-inducible factors (HIFs). Inhibition of these enzymes could have implications for cancer therapy and other conditions related to oxygen sensing .

Case Study 1: Anticonvulsant Screening

A study conducted on various diazaspiro compounds included this compound among other derivatives to assess their anticonvulsant properties using the scPTZ model. The results indicated that certain derivatives exhibited ED50 values significantly lower than established anticonvulsants, suggesting enhanced potency .

Compound NameED50 (mmol/kg)Reference
This compound0.0043
Phenobarbital0.06
Ethosuximide0.92

Case Study 2: Inhibition of PARP-1

In another investigation focusing on the inhibition of poly(ADP-ribose) polymerase (PARP), this compound was tested alongside other diazaspiro compounds. The study found that certain derivatives exhibited potent inhibitory effects on PARP-1 enzymatic activity, with IC50 values indicating strong potential for development as cancer therapeutics .

Mechanism of Action

The mechanism of action of Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Diazaspiro Compounds

Diazaspiro compounds vary in ring size, nitrogen positioning, and substituents, which critically influence their physicochemical and biological properties. Key structural analogs include:

Compound Name Spiro System Substituents Molecular Formula Molecular Weight (g/mol) Evidence Source
Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate [4.5]decane Benzyl ester at N6 C₁₈H₂₄N₂O₂* ~302.41 (estimated) [4, 7]
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione [4.5]decane Phenyl at N6, diketopiperazine C₁₄H₁₅N₂O₂ 267.28 [1]
tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate [4.5]decane tert-Butyl ester at N6 C₁₃H₂₄N₂O₂ 256.34 [5]
Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate [4.5]decane Ethyl at C6, benzyl ester at N7 C₁₈H₂₆N₂O₂ 302.41 [4, 7]

Notes:

  • *Estimated based on analogs in [4, 7].
  • The 1,7-diaza isomer (CAS 1391732-74-3) demonstrates how nitrogen positioning alters molecular geometry and reactivity .

Observations :

  • Alkylation with methyl bromoacetate or benzyl chloride introduces ester groups, with yields ranging from 50–85% depending on substituent bulk .
  • The tert-butyl analogs (e.g., CAS 960294-16-0) may require specialized purification due to steric hindrance, though specific data is unavailable .

Physicochemical Properties and Stability

Table 3: Key Physicochemical Properties
Compound Name Melting Point (°C) LogP Solubility Insights Evidence Source
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione 73–74 ~2.5* Low due to aromatic groups [1]
Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate N/A 3.59 High lipophilicity (benzyl) [7]
tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate N/A ~2.8* Improved solubility vs. benzyl [5]

Notes:

  • *Estimated using computational tools (e.g., AlogPS).
  • The benzyl ester group increases LogP, suggesting higher membrane permeability but lower aqueous solubility .

Biological Activity

Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anticonvulsant properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a spirocyclic arrangement, which contributes to its biological activity. The compound's molecular formula is C15H22N2O2C_{15}H_{22}N_2O_2 with a molecular weight of approximately 274.36 g/mol. The spirocyclic framework is characterized by two interconnected rings sharing a single atom, which enhances its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Research has shown that compounds with similar structures often interact with bacterial membranes or inhibit essential enzymes in microbial metabolism.

Compound Activity Reference
This compoundAntimicrobial
Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylateAntimicrobial

2. Anticancer Activity

The compound has been studied for its potential anticancer effects. In vitro tests have demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with solid tumors.

  • Mechanism of Action : The spirocyclic structure may enhance binding affinity to specific receptors or enzymes involved in cancer progression.
Cancer Type Effect Reference
Hypopharyngeal Tumor CellsInduces apoptosis
Various Solid TumorsCytotoxicity observed

3. Anticonvulsant Activity

Research into the anticonvulsant properties of this compound has revealed promising results. It was found to have a significant effect in animal models tested against standard anticonvulsant drugs.

  • Case Study Findings : In a study involving various diazaspiro compounds, this compound exhibited an ED50 comparable to established anticonvulsants like Phenobarbital and Ethosuximide.
Compound ED50 (mmol/kg) Comparison Drug Comparison ED50 (mmol/kg)
This compoundTBDPhenobarbital0.06
This compoundTBDEthosuximide0.92

The biological activities of this compound are believed to result from its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : It may interact with receptors involved in neurotransmission and cellular signaling pathways related to seizure activity.

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